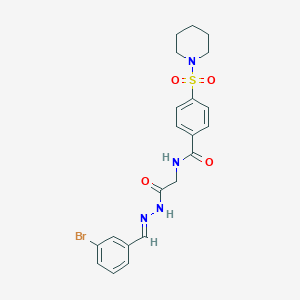

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN4O4S/c22-18-6-4-5-16(13-18)14-24-25-20(27)15-23-21(28)17-7-9-19(10-8-17)31(29,30)26-11-2-1-3-12-26/h4-10,13-14H,1-3,11-12,15H2,(H,23,28)(H,25,27)/b24-14+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLWADKJRNHZJC-ZVHZXABRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

Synthesis typically involves the condensation of hydrazine derivatives with various carbonyl compounds, leading to the formation of hydrazones. The synthesis pathway for this specific compound includes the reaction of 3-bromobenzaldehyde with a hydrazine derivative followed by subsequent modifications to introduce the piperidine and sulfonamide functionalities .

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a related study reported that similar oxamide-hydrazone hybrids exhibited anti-proliferative effects against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7k | MCF-7 | 12.5 | Induction of apoptosis |

| 7e | HeLa | 15.0 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies on related compounds have indicated that they can protect neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism is believed to involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival .

Antimicrobial Activity

Hydrazone derivatives have also been explored for their antimicrobial properties. Certain analogs have demonstrated inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance antimicrobial activity, making this class of compounds a viable candidate for further development .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology examined a series of hydrazone derivatives, including those similar to our compound, showing that they effectively inhibited the growth of breast cancer cells (MCF-7). The study highlighted that these compounds could induce apoptosis through the activation of caspase pathways .

Neuroprotection Against ER Stress

Another significant research effort focused on the neuroprotective effects against endoplasmic reticulum (ER) stress. Compounds similar to our target were shown to protect pancreatic beta-cells from ER stress-induced apoptosis, with one analog achieving an EC50 value as low as 0.1 µM, indicating high potency .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research has demonstrated that compounds similar to (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anti-cancer properties. For instance, studies indicate that hydrazone derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

- In Vitro Studies : The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). For example, a related compound demonstrated an IC50 value of 7.73 µM against MDA-MB-231 cells, indicating potent anti-proliferative activity .

Therapeutic Potential

The unique structural features of (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide suggest various therapeutic applications:

- Cancer Treatment : Given its anti-proliferative effects, it could be explored as a candidate for developing new anti-cancer therapies.

- Anti-inflammatory Applications : Some hydrazone derivatives have shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| 7k | MDA-MB-231 | 7.73 | G1/S arrest | |

| 7k | HT-29 | 1.82 | Apoptosis induction |

These findings underscore the potential of hydrazone derivatives in cancer therapy and warrant further investigation into their mechanisms and efficacy.

Analyse Chemischer Reaktionen

Key Structural Features and Reactivity

The compound’s structure includes:

-

Amide group : Prone to hydrolysis and nucleophilic acyl substitution.

-

Hydrazinyl group : Participates in condensation reactions and tautomerization.

-

3-Bromobenzylidene moiety : Susceptible to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing bromine.

-

Piperidin-1-ylsulfonyl group : May undergo desulfonylation or act as a leaving group under basic conditions.

Hydrolysis Reactions

The amide group undergoes hydrolysis via acid/base-catalyzed mechanisms, as observed in similar systems :

-

Neutral pH : Concerted addition-elimination mechanism dominates, with water acting as a catalyst.

-

Protonated state : Transition barriers reduced significantly compared to gas-phase reactions.

-

Deprotonated state : Higher energy barriers due to reduced nucleophilicity of amidic oxygen.

Table 1: Amide Hydrolysis Mechanisms

| Mechanism | Key Features | pH Range |

|---|---|---|

| Acid-catalyzed | Protonation of amide oxygen | < pH 0 |

| Neutral | Concerted water involvement | pH 0–3 |

| Base-catalyzed | Deprotonation of amide | > pH 3 |

Nucleophilic Aromatic Substitution

The bromobenzylidene moiety undergoes substitution reactions under specific conditions:

-

SₙAr pathways : Activated by electron-withdrawing groups (e.g., bromine).

-

Reagents : Strong nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents.

-

Example : Replacement of bromine with hydroxyl or amino groups, forming substituted benzylidenes .

Hydrazine Reactivity

The hydrazinyl group participates in:

-

Condensation reactions : Formation of hydrazones with carbonyl compounds.

-

Tautomerization : Equilibrium between hydrazone and azo forms under acidic conditions.

-

Biochemical interactions : Potential involvement in enzyme inhibition via hydrazine-driven mechanisms .

Sulfonamide Reactivity

The piperidin-1-ylsulfonyl group exhibits:

-

Desulfonylation : Cleavage under strong acidic or basic conditions, yielding piperidine.

-

Nucleophilic acyl substitution : Susceptible to hydrolysis in basic environments, forming sulfonate salts .

Biological Activity and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs suggest:

-

Enzyme inhibition : Potential interference with serine/threonine dehydrogenases via sulfonamide interactions .

-

Polyglutamine aggregation : Hydrazine and sulfonamide groups may modulate protein interactions .

Stability and Degradation

The compound’s stability depends on environmental factors:

-

pH sensitivity : Amide hydrolysis accelerates at extreme pH values.

-

Temperature : Higher temperatures favor hydrazone tautomerization and sulfonamide cleavage.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Hydrazinyl-Oxoethyl Groups

The hydrazinyl-oxoethyl group is critical for molecular interactions. For example:

- 2-[(2E)-2-(4-Bromobenzylidene)hydrazino]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (): This analogue replaces the piperidinylsulfonyl group with a tetramethylpiperidinyl moiety and positions the bromine at the 4- instead of 3-position on the benzylidene.

- N-(2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide (): Incorporates a pyrazole ring and propoxy group, demonstrating how heterocyclic substitutions modulate solubility and target selectivity .

Piperidine/Piperazine Derivatives

Piperidine and piperazine rings influence pharmacokinetics. Key examples include:

- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, ): Features a piperazine-carbonyl linkage with a chlorinated aryl group. Its melting point (241–242°C) and molecular weight (530 g/mol) highlight stability trends in piperazine-containing compounds .

- 2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide (): Combines benzylpiperazine with a biphenyl group, showing enhanced lipophilicity compared to sulfonamide derivatives .

Bromo Substituent Effects

The 3-bromo substitution on the benzylidene group may enhance halogen bonding. In contrast:

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Lacks the hydrazone linker but shares a brominated benzamide scaffold. Crystallographic studies reveal planar geometries conducive to π-stacking .

- N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (Compound 7, ): Replaces bromine with nitro and chloro groups, achieving superior antimicrobial activity (pMICam = 1.86 µM/mL) .

Physicochemical Properties of Selected Analogues

Q & A

Q. Q1. How can researchers optimize the synthetic yield of (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide?

Answer: Optimization requires systematic variation of reaction parameters:

- Reflux Conditions : Evidence suggests heating under reflux (100°C, 2–4 hours) with stoichiometric ratios of hydrazide and carbonyl precursors (e.g., 3-bromobenzaldehyde) .

- Solvent Selection : Methanol is commonly used for recrystallization, but polar aprotic solvents (e.g., DMF) may improve intermediate solubility .

- Catalysis : Acidic/basic catalysts (e.g., acetic acid) can accelerate hydrazone formation. A Design of Experiments (DoE) approach is recommended to assess interactions between variables .

Structural Characterization

Q. Q2. What advanced techniques resolve ambiguities in the structural determination of this compound?

Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data, particularly for resolving E/Z isomerism in the hydrazone moiety .

- Spectroscopic Cross-Validation : Combine NMR (¹H/¹³C), IR (C=O and N-H stretches), and high-resolution mass spectrometry (HRMS) to confirm the piperidin-1-ylsulfonyl and bromobenzylidene groups .

- DFT Calculations : Compare experimental and computed IR/UV spectra to validate electronic transitions and conformational stability .

Biological Activity Profiling

Q. Q3. How should researchers design assays to evaluate the anti-inflammatory or anticonvulsant potential of this compound?

Answer:

- In Vitro Models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory testing (measuring TNF-α/IL-6 suppression) . For anticonvulsant activity, employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models .

- Dose-Response Curves : Include positive controls (e.g., diclofenac for inflammation, valproate for seizures) and assess toxicity via MTT assays .

- Solubility Considerations : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Data Contradiction Analysis

Q. Q4. How can conflicting bioactivity data between similar hydrazone derivatives be resolved?

Answer:

- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis, as impurities (e.g., unreacted benzamide) may skew results .

- Structural Analog Comparison : Compare substituent effects (e.g., 3-bromo vs. 4-chloro benzylidene) on activity using SAR studies .

- Assay Reproducibility : Standardize protocols (e.g., cell passage number, incubation time) across labs to minimize variability .

Advanced Research Questions

Q. Q5. What computational strategies predict the binding affinity of this compound to carbonic anhydrase or other enzymatic targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on the sulfonamide group’s role in zinc coordination .

- MD Simulations : Perform 100-ns simulations to assess stability of the piperidin-1-ylsulfonyl moiety in the enzyme’s hydrophobic pocket .

Q. Q6. How does the electronic nature of the 3-bromobenzylidene group influence the compound’s reactivity and bioactivity?

Answer:

Q. Q7. What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.